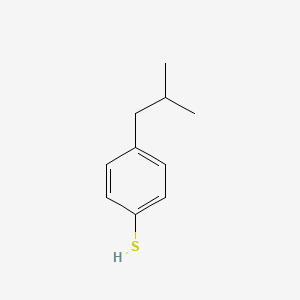

4-Isobutylbenzenethiol

Description

4-Isobutylbenzenethiol is a substituted benzene derivative characterized by a thiol (-SH) group at the para position and an isobutyl (-CH2CH(CH2)2) substituent. Its molecular formula is C10H14S, with a molecular weight of approximately 154.28 g/mol. The compound’s structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the isobutyl group and reactivity typical of thiols (e.g., nucleophilicity, oxidation susceptibility).

Properties

IUPAC Name |

4-(2-methylpropyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGRHVKKQWAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634420 | |

| Record name | 4-(2-Methylpropyl)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4527-45-1 | |

| Record name | 4-(2-Methylpropyl)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-isobutylbenzyl chloride with thiourea, followed by hydrolysis to yield this compound. The reaction conditions typically involve heating the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is produced using catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the thiolation reaction, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: The corresponding thiol.

Substitution: Various substituted benzenethiols depending on the reagents used.

Scientific Research Applications

4-Isobutylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-isobutylbenzenethiol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group (-SH) is reactive and can form disulfide bonds with cysteine residues in proteins, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Isobutylbenzenethiol with structurally related compounds, focusing on molecular features, properties, and applications:

Key Comparisons :

Functional Group Influence: this compound vs. 4-Aminobenzenethiol: The isobutyl group enhances hydrophobicity and steric hindrance compared to the amino group, which increases polarity and hydrogen-bonding capacity. This difference may render 4-Aminobenzenethiol more suitable for aqueous-phase reactions or drug formulations, while this compound could excel in lipid-soluble environments . Thiol vs. Hydroxyl/Aldehyde: The thiol group’s nucleophilicity and redox activity contrast with the electrophilic aldehyde and H-bonding hydroxyl groups in 4-Hydroxybenzaldehyde. This makes thiol derivatives more reactive in radical or metal-coordination reactions .

Physicochemical Properties: Boiling Point/Solubility: The bulky isobutyl group in this compound likely reduces volatility compared to smaller analogs like benzenethiol. However, its solubility in nonpolar solvents (e.g., hexane) would exceed that of 4-Aminobenzenethiol, which may dissolve better in alcohols or DMF . Acidity: The thiol group’s acidity (pKa ~6–8) is weaker than carboxylic acids but stronger than alcohols. Substituents like amino or isobutyl may slightly modulate this via inductive effects .

Hazards and Safety: Thiols, including this compound, are generally toxic and malodorous. 4-Aminobenzenethiol’s safety data sheet highlights risks of skin irritation and respiratory distress, necessitating precautions like ventilation and protective gear .

Applications: 4-Aminobenzenethiol: Used in synthesizing azo dyes or gold nanoparticle functionalization due to its amine-thiol bifunctionality . this compound: Potential applications in creating self-assembled monolayers (SAMs) or as a ligand in organometallic catalysis, leveraging its steric bulk.

Research Findings and Data Gaps

While the provided evidence lacks direct studies on this compound, extrapolation from analogous compounds suggests:

- Synthetic Utility : The isobutyl group may enhance stability in hydrophobic matrices, making it valuable in polymer chemistry or drug delivery systems.

- Comparative Reactivity : Thiols with bulky substituents exhibit slower oxidation rates than smaller analogs, which could be advantageous in controlled-release formulations.

Biological Activity

4-Isobutylbenzenethiol (IBBT), a thiol compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is characterized by the presence of an isobutyl group attached to a benzenethiol moiety. Its structure can be represented as follows:

This compound is known for its reactivity due to the thiol (-SH) group, which can form disulfide bonds and interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . The compound has been evaluated against various bacterial strains, demonstrating effective inhibition. A study highlighted its activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 5 to 20 µg/mL depending on the specific derivative used.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Antioxidant Activity

The antioxidant potential of IBBT has also been assessed through various assays, including DPPH and FRAP tests. The compound showed a moderate antioxidant capacity, with IC50 values indicating its effectiveness in scavenging free radicals.

| Assay Type | IC50 (mM) |

|---|---|

| DPPH | 3.78 |

| FRAP | 5.68 |

These results suggest that IBBT can contribute to reducing oxidative stress in biological systems, potentially aiding in the prevention of diseases linked to oxidative damage .

The biological activity of this compound can be attributed to its interaction with proteins and enzymes in biological systems. The thiol group is particularly reactive, allowing IBBT to form disulfide bonds with cysteine residues in proteins, which can modify their function and activity. This mechanism is crucial in understanding how IBBT exerts its antimicrobial and antioxidant effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of IBBT against common pathogens. The study involved treating cultures of E. coli and S. aureus with varying concentrations of IBBT. Results indicated a dose-dependent response, confirming its potential as an antimicrobial agent.

Case Study 2: Antioxidant Properties

A separate study focused on the antioxidant properties of IBBT involved human cell lines exposed to oxidative stress. Cells treated with IBBT showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls, suggesting that IBBT may activate cellular antioxidant pathways, including the Nrf2 pathway .

Research Findings and Applications

Ongoing research continues to explore the therapeutic potential of this compound in drug development. Its unique combination of antimicrobial and antioxidant properties positions it as a candidate for developing new pharmaceuticals aimed at treating infections and oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.